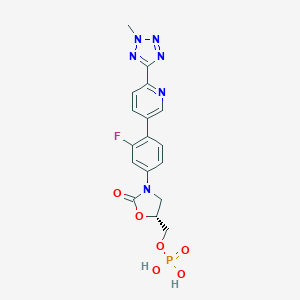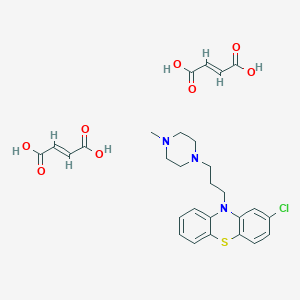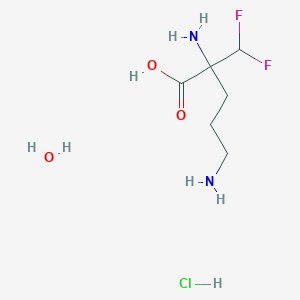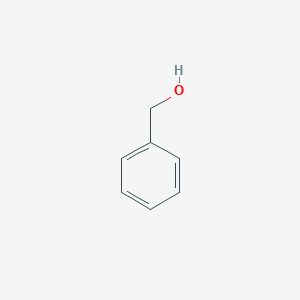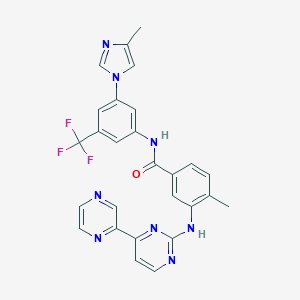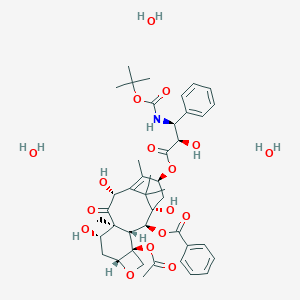
Tenofovir alafenamide
Descripción general
Descripción
Tenofovir alafenamide fumarate is a novel prodrug of tenofovir, primarily used as an antiviral medication. It is indicated for the treatment of chronic hepatitis B virus infection and HIV-1 infection. This compound was developed to improve the renal safety profile compared to its predecessor, tenofovir disoproxil fumarate .
Aplicaciones Científicas De Investigación
Tenofovir alafenamide fumarate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as an antiviral agent for the treatment of chronic hepatitis B and HIV-1 infections. The compound has shown effectiveness in reducing viral load and improving liver function in patients with hepatitis B . Additionally, it is used in combination with other antiretroviral drugs to prevent HIV-1 infections .
Mecanismo De Acción
Tenofovir alafenamide fumarate is a nucleoside analog reverse transcriptase inhibitor. Once activated, it inhibits viral polymerase, causing chain termination and preventing viral replication. The compound is designed to improve oral bioavailability and intestinal diffusion, resulting in high intracellular concentrations and low systemic levels .
Similar Compounds:
- Tenofovir disoproxil fumarate
- Entecavir
- Emtricitabine
Comparison: this compound fumarate is unique in its improved renal safety profile and higher intracellular concentration compared to tenofovir disoproxil fumarate. It also requires lower doses to achieve similar antiviral efficacy .
Safety and Hazards
Direcciones Futuras
Tenofovir alafenamide is indicated for the treatment of hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease . Long-term treatment with this compound results in high rates of viral suppression for chronic hepatitis B virus (HBV) without development of treatment resistance and with superior renal and bone safety profiles, compared with tenofovir disoproxil fumarate (TDF) .
Análisis Bioquímico
Biochemical Properties
Tenofovir alafenamide interacts with various enzymes and proteins in its role as a nucleoside analog reverse transcriptase inhibitor . It is a prodrug of tenofovir, a nucleotide analogue with limited oral bioavailability . This compound is considered a BCS Class III substance (high solubility, low permeability) .
Cellular Effects
This compound prevents the multiplication of the hepatitis virus in human cells, thereby reducing liver damage and controlling the disease . It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil .
Molecular Mechanism
This compound works by maintaining a high intracellular presence, about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown similar efficacy and safety in both short-term and long-term treatment of HBV-ACLF . After 4 weeks of treatment, all groups showed paralleling reduction of HBV DNA levels .
Dosage Effects in Animal Models
In animal models, implants delivering this compound could provide protection from HIV-1 infection for 6 months or longer . The devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied .
Metabolic Pathways
This compound is involved in the metabolic pathway of reverse transcription inhibition . It is a prodrug of tenofovir, which is a nucleotide analogue .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its high intracellular concentration . It presents 91% lower plasma concentration compared to tenofovir disoproxil .
Subcellular Localization
This compound is localized within the cells where it maintains a high intracellular presence . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir alafenamide fumarate involves multiple steps, starting from the key intermediate tenofovir. The process includes the formation of tenofovir phenyl ester and tenofovir diphenyl ester through a Mitsunobu reaction. These intermediates are then converted into this compound fumarate using chiral stationary phases and high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffers, mobile phases, and diluents, followed by system suitability testing to validate the analytical methods .
Análisis De Reacciones Químicas
Types of Reactions: Tenofovir alafenamide fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under normal conditions but can degrade under forced conditions such as high temperature and acidic or basic environments .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound fumarate include chiral stationary phases, high-performance liquid chromatography solvents, and various buffers and diluents .
Major Products: The major products formed from the reactions of this compound fumarate include its active form, tenofovir, and other intermediates such as tenofovir phenyl ester and tenofovir diphenyl ester .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Tenofovir alafenamide involves several steps starting from commercially available starting materials. The key steps in the synthesis include the preparation of the intermediate compounds, coupling of the intermediate compounds, and final deprotection to obtain Tenofovir alafenamide.", "Starting Materials": [ "2,6-diaminopurine", "2-chloro-9-(2,3-dihydroxypropyl)adenine", "1,3-propanesultone", "2,2-dimethyl-1,3-dioxolane-4-methanol", "2,2,2-trifluoroacetic acid", "N,N-diisopropylethylamine", "Triethylamine", "Tetrahydrofuran", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of 2,6-diaminopurine with 1,3-propanesultone to form compound A", "Step 2: Alkylation of 2-chloro-9-(2,3-dihydroxypropyl)adenine with compound A in the presence of N,N-diisopropylethylamine to form compound B", "Step 3: Deprotection of compound B with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of 2,2,2-trifluoroacetic acid to form compound C", "Step 4: Coupling of compound C with 1,3-propanesultone in the presence of triethylamine to form compound D", "Step 5: Deprotection of compound D with methanol in the presence of water to form Tenofovir alafenamide" ] } | |
Número CAS |
379270-37-8 |
Fórmula molecular |
C21H29N6O5P |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1 |
Clave InChI |
LDEKQSIMHVQZJK-ICJZZFAUSA-N |
SMILES isomérico |
CC(C)OC(=O)C(C)N[P@](=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
SMILES canónico |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
melting_point |
104-107 ºC |
Sinónimos |
GS-7340 tenofovir alafenamide vemlidy |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





